2-Dimethoxyphosphorylpentan-2-ol

Description

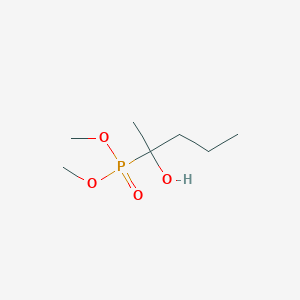

2-Dimethoxyphosphorylpentan-2-ol is a phosphorylated alcohol derivative characterized by a pentan-2-ol backbone substituted with a dimethoxyphosphoryl group. This article compares its properties with structurally related compounds to elucidate trends in reactivity, stability, and physical characteristics.

Properties

IUPAC Name |

2-dimethoxyphosphorylpentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17O4P/c1-5-6-7(2,8)12(9,10-3)11-4/h8H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGZLPBBZYVZSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(O)P(=O)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dimethoxyphosphorylpentan-2-ol typically involves the reaction of pentan-2-ol with dimethyl phosphite under specific conditions. The reaction is usually catalyzed by a base such as sodium methoxide or potassium tert-butoxide. The process involves the nucleophilic attack of the hydroxyl group of pentan-2-ol on the phosphorus atom of dimethyl phosphite, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Dimethoxyphosphorylpentan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted derivatives of this compound.

Scientific Research Applications

2-Dimethoxyphosphorylpentan-2-ol has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

Biology: The compound is studied for its potential biological activity and its role in biochemical pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Dimethoxyphosphorylpentan-2-ol involves its interaction with specific molecular targets and pathways. The phosphoryl group can participate in various biochemical reactions, including phosphorylation and dephosphorylation processes. These reactions are crucial for regulating cellular functions and metabolic pathways. The compound’s ability to donate or accept phosphoryl groups makes it a valuable tool in studying enzyme mechanisms and signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

(a) Dimethyl (2-methyl-3-oxo-5-phenylpentan-2-yl)phosphonate (CAS 1263034-10-1)

- Molecular Formula : C₁₄H₂₁O₄P

- Key Features : Contains a dimethylphosphonate group, a ketone (3-oxo), and a phenyl substituent.

- Comparison : The phenyl group enhances lipophilicity compared to 2-dimethoxyphosphorylpentan-2-ol, while the ketone introduces electrophilic reactivity. The phosphoryl group in both compounds may participate in nucleophilic substitutions, but the phenyl and ketone in this compound likely reduce solubility in polar solvents .

(b) 2-Methylcyclopentyl Methylphosphonofluoridoate (CAS 24070-77-7)

- Molecular Formula : C₇H₁₄FO₂P

- Key Features: Cyclopentyl backbone with a methylphosphonofluoridoate group.

- The fluorine atom in the phosphonofluoridoate group enhances stability against hydrolysis but may limit nucleophilic interactions .

(c) 3-Methylpentan-2-yl S-2-Diethylaminoethyl Ethylphosphonothiolate (CAS 565-60-6)

- Molecular Formula: Not explicitly provided, but inferred to include sulfur and aminoethyl groups.

- Key Features: Phosphonothiolate group with a diethylaminoethyl substituent.

- Comparison: The thiolate group increases nucleophilic reactivity, contrasting with the dimethoxyphosphoryl group’s electrophilic nature. The aminoethyl group may confer cationic character under acidic conditions, enhancing solubility in aqueous media .

(d) 2-Methylpentan-2-ol (CAS 565-60-6)

- Molecular Formula : C₆H₁₄O

- Key Features : Simple tertiary alcohol without phosphoryl substitution.

- Comparison : The absence of the phosphoryl group results in lower molecular weight (102.17 g/mol vs. ~210–284 g/mol for phosphorylated analogs) and higher water solubility. The hydroxyl group facilitates hydrogen bonding, whereas phosphorylated derivatives exhibit greater thermal stability .

Physical and Chemical Properties

*Inferred data due to lack of direct evidence.

Research Findings

Reactivity Trends :

- Phosphorylated compounds (e.g., dimethylphosphonate in ) exhibit electrophilic character at the phosphorus center, enabling nucleophilic attacks. Thiolate-containing analogs () show enhanced nucleophilicity at the sulfur atom .

- Fluorinated derivatives () demonstrate improved hydrolytic stability due to the strong C-F bond, making them suitable for applications requiring prolonged shelf-life .

Solubility and Polarity: The dimethoxyphosphoryl group increases polarity compared to non-phosphorylated alcohols but less so than sulfonated or amino-substituted analogs. For example, 2-methylpentan-2-ol () is fully water-miscible, whereas phosphorylated analogs require polar aprotic solvents .

Biological and Industrial Relevance: Compounds with aminoethyl groups () may interact with biological targets (e.g., enzymes), while phenyl-substituted phosphonates () are explored in polymer chemistry for their hydrophobic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.